Cas no 1956380-18-9 (5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL)
![5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL structure](https://ja.kuujia.com/scimg/cas/1956380-18-9x500.png)
5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL 化学的及び物理的性質
名前と識別子
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- 5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL
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- インチ: 1S/C13H14F3NO.ClH/c14-13(15,16)10-1-2-11-9(7-10)8-12(18-11)3-5-17-6-4-12;/h1-2,7,17H,3-6,8H2;1H
- InChIKey: ASEJAZIAAFMPCF-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(C(F)(F)F)C=C2CC21CCNCC2.[H]Cl
5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212933-1g |
5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride |
1956380-18-9 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM212933-1g |
5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride |
1956380-18-9 | 97% | 1g |
$669 | 2021-08-04 |
5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL 関連文献
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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4. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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9. Back matter
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCLに関する追加情報
5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl: A Comprehensive Overview
5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl (CAS No. 1956380-18-9) is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique spiro structure, which combines a benzofuran moiety with a piperidine ring, creating a molecule with potential applications in drug discovery and development. The trifluoromethyl group attached to the benzofuran ring adds further complexity and functionality to the molecule, making it a subject of interest for researchers exploring novel therapeutic agents.
The synthesis of 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl involves a series of intricate organic reactions, including Friedel-Crafts alkylation and cyclization processes. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis pathway, improving yield and purity. These improvements are crucial for scaling up production, especially as demand for this compound increases in preclinical studies.
One of the most promising aspects of 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl is its potential as a modulator of various biological targets. Preclinical studies have demonstrated its ability to interact with G-protein coupled receptors (GPCRs), making it a candidate for treating conditions such as central nervous system disorders and cardiovascular diseases. The trifluoromethyl group plays a pivotal role in enhancing the compound's pharmacokinetic properties, including bioavailability and metabolic stability.
Recent research has also explored the use of 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl as a lead compound in drug design. By modifying the substituents on the benzofuran ring, scientists have been able to create analogs with improved selectivity and potency. These analogs are currently under investigation for their potential in treating chronic pain and inflammatory diseases.
In terms of applications, 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl has shown promise in both academic research and industrial settings. Its unique structure makes it an ideal candidate for studying spiro compounds' biological effects and their potential therapeutic applications. Furthermore, its compatibility with various analytical techniques, such as NMR spectroscopy and mass spectrometry, facilitates detailed structural elucidation and quality control.
As interest in 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl continues to grow, researchers are increasingly focusing on its scalability and cost-effectiveness. Innovations in green chemistry are being leveraged to develop environmentally friendly synthesis routes, reducing waste and energy consumption. These efforts align with the broader trend toward sustainable chemical manufacturing.
In conclusion, 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4-piperidine] HCl stands out as a versatile and intriguing compound with vast potential in drug discovery and chemical research. Its unique structure, coupled with advancements in synthesis and application techniques, positions it as a key player in the development of novel therapeutic agents. As research progresses, further insights into its biological activity and pharmacological properties will undoubtedly unlock new opportunities for its use in medicine.
1956380-18-9 (5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL) 関連製品
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